molecular formula C11H15NO2 B13217540 Methyl 3-amino-2-methyl-2-phenylpropanoate

Methyl 3-amino-2-methyl-2-phenylpropanoate

Cat. No.: B13217540
M. Wt: 193.24 g/mol
InChI Key: YOOMBTZPWPECKZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methyl-2-phenylpropanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-methyl-2-phenylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of 3-amino-2-methyl-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-2-methyl-2-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-2-phenylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-phenylpropanoate: Similar structure but lacks the additional methyl group.

    Methyl 3-amino-3-phenylpropanoate: Similar structure but differs in the position of the amino group.

    Methyl 2-methyl-3-phenylpropanoate: Similar structure but lacks the amino group.

Uniqueness

Methyl 3-amino-2-methyl-2-phenylpropanoate is unique due to the presence of both an amino group and a methyl group on the same carbon atom, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research applications.

Biological Activity

Methyl 3-amino-2-methyl-2-phenylpropanoate, also known as a derivative of phenylpropanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound features an amino group and a methyl group on the same carbon atom, which enhances its ability to interact with biological targets. The presence of both functional groups allows for hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity .

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-3-phenylpropanoateLacks methyl group at the 2-positionSimpler structure
Methyl 3-amino-3-phenylpropanoateHydroxyl group at a different positionDifferent reactivity
This compound Additional methyl groupAltered sterics affecting reactivity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific target involved; however, it generally involves:

  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes or receptors.
  • Enzyme Interaction : It may influence enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially triggering biological responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells .
  • Enzyme Modulation : The compound has been studied for its role in enzyme-substrate interactions, which are crucial for metabolic pathways .
  • Potential Therapeutic Applications : It is being investigated as a precursor for drugs targeting neurological disorders and other medical conditions .

Case Studies and Research Findings

  • Anticancer Activity : A series of compounds derived from structural modifications of similar esters demonstrated promising anticancer properties, with IC50 values indicating effective inhibition of cancer cell proliferation .
    CompoundIC50 (μM)Comparison Standard
    Methyl 3-amino derivative0.69Doxorubicin (IC50: 2.29)
  • Enzyme Inhibition Studies : Research has indicated that methyl 3-amino derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer biology. This suggests potential applications in cancer therapy through epigenetic modulation .

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Starting Materials : Utilization of readily available amino acids or their derivatives.
  • Reactions : Common reactions include oxidation, reduction, and substitution, allowing for the formation of various derivatives suitable for further study .

Applications

This compound has diverse applications:

  • In Medicinal Chemistry : As a precursor for drug development targeting various diseases.
  • In Biochemistry : Used to study enzyme interactions and metabolic pathways.
  • In Industry : Employed in the synthesis of specialty chemicals and materials .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-methyl-2-phenylpropanoate

InChI

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3

InChI Key

YOOMBTZPWPECKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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